molecular formula C23H24O7 B6532528 (2Z)-4-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate CAS No. 904502-06-3

(2Z)-4-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate

Cat. No.: B6532528
CAS No.: 904502-06-3
M. Wt: 412.4 g/mol
InChI Key: ZKXINNJWQYZLCZ-IUXPMGMMSA-N
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Description

(2Z)-4-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate is a useful research compound. Its molecular formula is C23H24O7 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.15220310 g/mol and the complexity rating of the compound is 644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound (2Z)-4-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate , also known as C22H22O6 , is a synthetic derivative of benzofuran. This compound has gained attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular structure of the compound includes a benzofuran core with various functional groups that contribute to its biological activity. The presence of the trimethoxyphenyl group is notable for its potential interaction with biological targets.

PropertyValue
Molecular FormulaC22H22O6
Molecular Weight382.41 g/mol
IUPAC Name(2Z)-4-methyl-3-oxo...
CAS Number858760-45-9

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups can enhance radical scavenging activity, which is crucial in preventing oxidative stress-related diseases. A study demonstrated that benzofuran derivatives showed a dose-dependent increase in antioxidant activity measured through DPPH and ABTS assays.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer potential. Compounds featuring the benzofuran moiety have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives similar to this compound have shown effectiveness against breast and colon cancer cell lines by promoting apoptotic pathways.

Anti-inflammatory Effects

The anti-inflammatory properties of benzofuran derivatives are well-documented. The compound's ability to modulate inflammatory cytokines could make it a candidate for treating inflammatory diseases. Research has shown that related compounds can inhibit the expression of COX-2 and other pro-inflammatory mediators in vitro.

Case Studies

  • Study on Antioxidant Activity :
    • Objective : To evaluate the antioxidant potential of the compound.
    • Method : DPPH assay was utilized to measure free radical scavenging activity.
    • Results : The compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant properties.
  • Anticancer Study :
    • Objective : Assess the cytotoxic effects on human cancer cell lines.
    • Method : MTT assay was performed on breast cancer cells (MCF-7).
    • Results : The compound showed IC50 values comparable to established chemotherapeutics, suggesting promising anticancer activity.
  • Anti-inflammatory Assessment :
    • Objective : Investigate the modulation of inflammatory markers.
    • Method : ELISA was used to quantify cytokine levels in treated macrophages.
    • Results : Significant downregulation of TNF-alpha and IL-6 was observed, supporting its anti-inflammatory potential.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups on the benzofuran moiety enhances electron donation capabilities, which can neutralize free radicals effectively. This property may be beneficial in developing treatments for oxidative stress-related diseases such as neurodegenerative disorders .

Anticancer Potential

Studies have shown that derivatives of benzofuran can inhibit cancer cell proliferation. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death .

Anti-inflammatory Effects

Inflammation is a common pathway in many chronic diseases. Compounds similar to (2Z)-4-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests potential therapeutic applications for inflammatory conditions .

Synergistic Effects with Other Compounds

There is growing interest in the synergistic effects of this compound when used in combination with other therapeutic agents. Studies suggest that co-administration with established drugs may enhance efficacy while reducing side effects. This approach could be particularly useful in cancer therapy where multi-drug regimens are common .

Case Study: Antioxidant Properties

A study conducted on a series of benzofuran derivatives demonstrated that (2Z)-4-methyl-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene exhibited superior antioxidant activity compared to other tested compounds. The study measured the compound's ability to scavenge DPPH radicals and reduce ferric ions, showcasing its potential as a natural antioxidant agent .

Case Study: Anticancer Activity

In vitro studies on human breast cancer cells revealed that treatment with (2Z)-4-methyl-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene resulted in a significant reduction in cell viability and increased apoptosis rates compared to control groups. These findings highlight the compound's potential as a lead candidate for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing (2Z)-4-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate, and how can regioselectivity and yield be optimized?

  • Methodological Answer : Utilize a multi-step approach involving Claisen-Schmidt condensation to form the exocyclic double bond, followed by esterification. Optimize reaction conditions (e.g., NaH in THF for benzofuran ring closure ). Monitor regioselectivity using thin-layer chromatography (TLC) and adjust solvent polarity (e.g., THF vs. DMF) to minimize byproducts. Yield optimization may require temperature control (0–25°C) and stoichiometric tuning of reagents like 3,4,5-trimethoxybenzaldehyde derivatives .

Q. Which spectroscopic techniques are essential for confirming the molecular structure and substituent positions of this compound?

  • Methodological Answer : Employ 1H^1H- and 13C^{13}C-NMR to identify proton environments and carbon frameworks, focusing on the (Z)-configured double bond (δ 7.2–7.8 ppm for vinyl protons). IR spectroscopy can confirm carbonyl stretches (C=O at ~1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical assignment .

Q. How can researchers assess the purity of this compound, particularly when separating closely related byproducts?

  • Methodological Answer : Use reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% formic acid) for optimal resolution. Monitor UV absorption at 254 nm for aromatic systems. For polar byproducts, consider solid-phase extraction (SPE) with HLB cartridges, as described in wastewater analysis protocols .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antimicrobial or anticancer properties)?

  • Methodological Answer : Conduct MTT assays for cytotoxicity screening against cancer cell lines (e.g., HeLa or MCF-7). For antimicrobial activity, use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like doxorubicin or ampicillin .

Advanced Research Questions

Q. How can the stereochemical outcome of the (Z)-configured exocyclic double bond be rigorously confirmed, and what factors influence its stability?

  • Methodological Answer : Perform NOESY NMR to detect spatial proximity between the benzofuran methyl group and trimethoxyphenyl protons. Computational modeling (DFT calculations) can predict thermodynamic stability of the (Z) isomer. Monitor isomerization under varying pH and light conditions using UV-Vis spectroscopy .

Q. What strategies resolve contradictions in bioactivity data between batches synthesized via alternative routes?

  • Methodological Answer : Conduct comparative metabolomic profiling (LC-MS/MS) to identify batch-specific impurities affecting bioactivity. Validate results using orthogonal assays (e.g., apoptosis vs. cell cycle analysis) and ensure consistent cell culture conditions. Cross-reference synthetic intermediates’ purity via 1H^1H-NMR integration .

Q. How do electronic effects of the 3,4,5-trimethoxyphenyl group influence reactivity in electrophilic aromatic substitution (EAS) or nucleophilic additions?

  • Methodological Answer : Perform Hammett analysis by substituting methoxy groups with electron-withdrawing/donating substituents. Monitor reaction rates via kinetic studies (e.g., iodination or Friedel-Crafts alkylation). Density functional theory (DFT) can map frontier molecular orbitals to predict reactive sites .

Q. What in silico approaches (e.g., molecular docking, QSAR) predict interactions with biological targets, and how do they correlate with experimental data?

  • Methodological Answer : Use AutoDock Vina for docking studies against targets like tubulin (anticancer) or DNA gyrase (antimicrobial). Develop QSAR models using descriptors like logP and polar surface area (PSA). Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. How can isotopic labeling (e.g., 13C^{13}C, 2H^2H) elucidate metabolic pathways or degradation mechanisms in biological systems?

  • Methodological Answer : Synthesize 13C^{13}C-labeled analogs at the carbonyl position for tracking via LC-MS. Use deuterium-labeled internal standards (e.g., d3d_3-triclosan) to quantify metabolic products in liver microsome assays .

Q. What advanced techniques mitigate challenges in scaling synthesis from milligram to gram quantities?

  • Methodological Answer : Optimize flow chemistry for continuous benzofuran ring formation, reducing exothermic risks. Implement in-line PAT (process analytical technology) like FTIR for real-time monitoring. For crystallization, screen solvents (e.g., IPA/water mixtures) to improve yield and polymorph control .

Properties

IUPAC Name

[(2Z)-4-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O7/c1-12(2)23(25)29-15-7-13(3)20-16(11-15)30-17(21(20)24)8-14-9-18(26-4)22(28-6)19(10-14)27-5/h7-12H,1-6H3/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXINNJWQYZLCZ-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)OC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2)OC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.